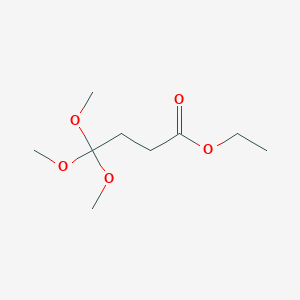
Ethyl 4,4,4-trimethoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4,4-trimethoxybutanoate is an organic compound with the molecular formula C9H18O5. It is an ester derivative of butanoic acid, characterized by the presence of three methoxy groups attached to the fourth carbon atom of the butanoate chain. This compound is primarily used in industrial applications and scientific research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4,4,4-trimethoxybutanoate can be synthesized through the esterification of 4,4,4-trimethoxybutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4,4-trimethoxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under basic conditions
Major Products Formed
Oxidation: Formation of 4,4,4-trimethoxybutanoic acid.
Reduction: Formation of 4,4,4-trimethoxybutanol.
Substitution: Formation of various substituted butanoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4,4-trimethoxybutanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of ethyl 4,4,4-trimethoxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4,4-trifluoroacetoacetate: Similar in structure but contains trifluoromethyl groups instead of methoxy groups.
Ethyl 4,4,4-trifluoro-2-butynoate: Contains a trifluoromethyl group and a butynoate moiety.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Contains a trifluoromethyl group and an oxobutanoate moiety .
Uniqueness
Ethyl 4,4,4-trimethoxybutanoate is unique due to the presence of three methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
101944-79-0 |
|---|---|
Molekularformel |
C9H18O5 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
ethyl 4,4,4-trimethoxybutanoate |
InChI |
InChI=1S/C9H18O5/c1-5-14-8(10)6-7-9(11-2,12-3)13-4/h5-7H2,1-4H3 |
InChI-Schlüssel |
AHHOVTMOYLILKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


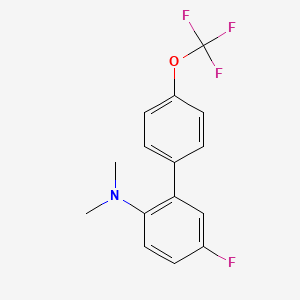
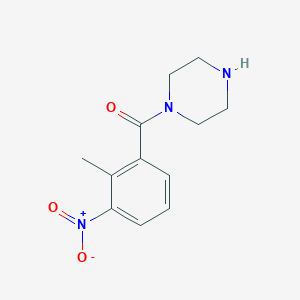
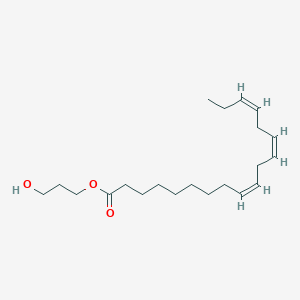


![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)
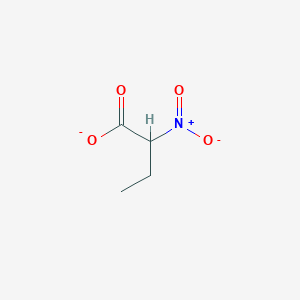

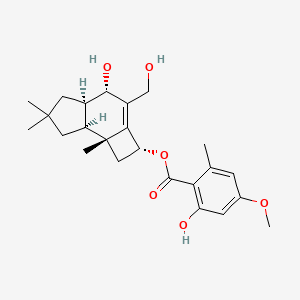
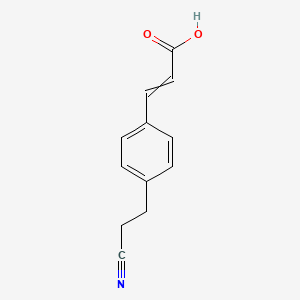
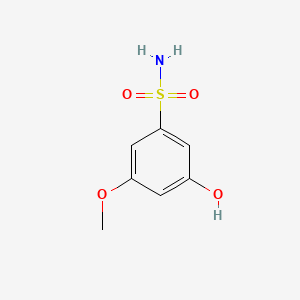
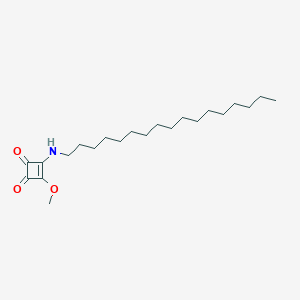

![2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14067019.png)
